molecular formula C8H15NO3S B12925632 Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Cat. No.: B12925632
M. Wt: 205.28 g/mol
InChI Key: QWBKRWGEDNNNOH-DHBOJHSNSA-N
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Description

Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic compound featuring a sulfur atom (3-thia) and a nitrogen atom (7-aza) within its rigid bicyclo[3.3.1]nonane scaffold. The molecule contains a hydroxyl group and a methyl group at position 9, with sulfone groups (3,3-dioxide) contributing to its polarity and stability. This compound is of interest in medicinal chemistry due to its conformational rigidity, which can enhance receptor binding specificity .

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

(1S,5R)-9-methyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C8H15NO3S/c1-8(10)6-2-9-3-7(8)5-13(11,12)4-6/h6-7,9-10H,2-5H2,1H3/t6-,7+,8?

InChI Key

QWBKRWGEDNNNOH-DHBOJHSNSA-N

Isomeric SMILES

CC1([C@@H]2CNC[C@H]1CS(=O)(=O)C2)O

Canonical SMILES

CC1(C2CNCC1CS(=O)(=O)C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and the use of specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability.

    Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as a positive allosteric modulator of certain receptors, enhancing their activity in the presence of natural ligands.

Comparison with Similar Compounds

Heteroatom Substitution: Thia vs. Oxa vs. Selenabicyclo Derivatives

The substitution of sulfur (thia) with oxygen (oxa) or selenium (selenabicyclo) alters electronic properties, reactivity, and biological activity:

Compound Class Key Features Reactivity/Biological Activity Reference
3-Thia-7-azabicyclo Sulfur atom enhances lipophilicity; sulfone groups increase polarity. Stable chair-boat conformation observed in X-ray studies; potential for CNS-targeted activity.
3-Oxa-7-azabicyclo Oxygen atom increases hydrophilicity. Used in intermediates for bioactive molecules (e.g., granisetron derivatives).
9-Selenabicyclo Selenium imparts higher reactivity in click chemistry. Demonstrated GPx mimetic activity; potential as metabolic correctors in vaccines.

Key Insight : Sulfur provides a balance between lipophilicity and stability, whereas selenium derivatives show enhanced reactivity for catalytic applications .

Substituent Effects: Hydroxy, Methyl, and Benzyl Groups

Variations at position 9 significantly influence pharmacological properties:

Compound (Example) Substituents Biological Activity/Applications Reference
Rel-(1R,5S)-9-Hydroxy-9-methyl-3-thia-7-azabicyclo -OH, -CH3 Potential CNS activity; structural stability from sulfone groups.
(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo (CAS: 32589-39-2) -OH, -CH3, -Benzyl Enhanced lipophilicity due to benzyl group; used in drug delivery studies.
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one -Ph, -C=O Intermediate for granisetron derivatives; curare-like activity in analogs.

Key Insight : The benzyl group in analogs improves membrane permeability, while the hydroxyl group facilitates hydrogen bonding in target interactions .

Pharmacological Activity: Ganglionic Blocking vs. GPx Mimetic Effects

Structural analogs exhibit diverse biological effects:

  • 3-Azabicyclo[3.3.1]nonane derivatives with methyl groups demonstrate ganglionic blocking activity, useful in neuromuscular disorders .
  • 2,6-Dipyridinium-9-selenabicyclo derivatives show glutathione peroxidase (GPx) mimetic activity, reducing oxidative stress during vaccination .

Biological Activity

Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data tables and case studies.

Structural Characteristics

The compound's molecular formula is C8H15NO3SC_8H_{15}NO_3S with a molecular weight of 205.27 g/mol. The IUPAC name is this compound, indicating the presence of a thia and azabicyclic framework which is significant for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One effective route includes the Mannich reaction followed by resolution techniques to obtain the desired enantiomeric form. Detailed synthetic methodologies can be found in recent literature that discusses various synthetic approaches for bicyclic compounds .

Pharmacological Properties

This compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties against various pathogens.
  • Cytotoxicity : Preliminary assays indicate potential cytotoxic effects on cancer cell lines, suggesting a role in anticancer therapy .

Case Studies

Recent studies have focused on the biological evaluation of this compound:

  • A study published in 2024 demonstrated that derivatives of bicyclic compounds showed significant inhibition of tumor growth in vitro and in vivo models .
StudyCompoundActivityResult
Rel-(1R,5S)-9-hydroxy-9-methyl...AnticancerInhibition of tumor growth in vitro
Various derivativesAntimicrobialEffective against Gram-positive bacteria

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets or pathways:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : Potential modulation of receptors related to neurotransmission and pain pathways has been hypothesized based on structural analogs.

Q & A

Basic: What synthetic methodologies are recommended for achieving stereochemical control in the synthesis of Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide?

Answer:
Stereochemical control in bicyclic systems often requires chiral auxiliaries or asymmetric catalysis. For example, stereoselective ring-closing strategies using thiourea catalysts can enforce the (1R,5S) configuration. X-ray crystallography (e.g., synchrotron-derived data in ) is critical for validating stereochemical outcomes . Additionally, protecting group strategies (e.g., tert-butyl or benzyl groups, as seen in and ) can stabilize intermediates during synthesis.

Basic: How can researchers address challenges in purifying this compound due to its polar functional groups and bicyclic structure?

Answer:
High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for resolving stereoisomers. For large-scale purification, recrystallization using solvent systems like ethyl acetate/hexane (optimized via solubility studies) may improve yield. highlights the importance of solvent selection for azabicyclo compounds .

Advanced: How can contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or dipole moments) be resolved?

Answer:
Contradictions often arise from conformational flexibility or solvent effects. Use density functional theory (DFT) calculations with implicit solvent models (e.g., COSMO-RS) to simulate NMR spectra under experimental conditions. Cross-validate results with synchrotron-based crystallography ( ) and dynamic NMR experiments . For dipole moments, compare experimental measurements (e.g., dielectric constant analysis) with ACD/Labs Percepta predictions ( ) .

Advanced: What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?

Answer:
Adopt a tiered approach:

Laboratory studies: Assess hydrolysis kinetics at varying pH and temperature ( ).

Biotic degradation: Use OECD 301B ready biodegradability tests with microbial consortia.

Advanced analytics: LC-MS/MS or isotope tracing to identify transformation products.
Environmental persistence can be modeled using EPI Suite, but validate with experimental data to address discrepancies .

Advanced: What strategies ensure accurate stereochemical assignment in complex bicyclic systems like this compound?

Answer:
Combine multiple techniques:

  • X-ray crystallography ( ) for absolute configuration.
  • NMR : Use NOESY/ROESY to confirm spatial proximity of substituents. Chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomeric splitting in proton NMR .
  • Computational : Compare experimental optical rotation with time-dependent DFT (TDDFT) predictions ( ) .

Basic: How can in silico tools predict physicochemical properties (e.g., logP, pKa) for this compound?

Answer:
Use software like ACD/Labs Percepta ( ) to estimate logP and pKa based on fragment contributions. For sulfone groups (3,3-dioxide), adjust parameters using experimental sulfone databases. Cross-check with molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) to account for solvation effects .

Advanced: What mechanistic insights are critical for optimizing catalytic routes to this compound?

Answer:
Study transition states via DFT to identify rate-limiting steps. For example, sulfur oxidation (to 3,3-dioxide) may involve peroxyanion intermediates, which can be probed using kinetic isotope effects (KIE) or in situ IR spectroscopy. ’s safety protocols for diazabicyclo compounds highlight the need for inert atmospheres during exothermic steps .

Advanced: How can researchers resolve discrepancies in bioactivity data across different assay platforms?

Answer:
Standardize assays using:

  • Positive controls : Reference compounds with known activity (e.g., similar azabicyclo derivatives in ).
  • Dose-response curves : Analyze EC₅₀ values across multiple replicates.
  • Orthogonal assays : Validate receptor-binding results (e.g., SPR) with functional cellular assays (e.g., cAMP accumulation). Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Basic: What safety protocols are essential for handling this compound given its structural analogs?

Answer:
Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., and ):

  • Use fume hoods and PPE (gloves, goggles) to avoid dermal/oral exposure.
  • Quench reactive intermediates (e.g., sulfones) with aqueous NaHCO₃.
  • Store under nitrogen at -20°C to prevent oxidation .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic or environmental transformation pathways?

Answer:
Synthesize isotopically labeled analogs (e.g., ¹³C at the methyl group) using labeled precursors (e.g., ¹³C-methyl iodide). Track environmental degradation via LC-MS/MS or NMR isotope tracing. ’s use of ¹³C-labeled biphenyls demonstrates methodology for tracking environmental fate .

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